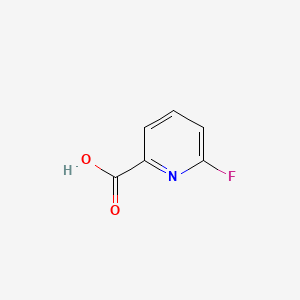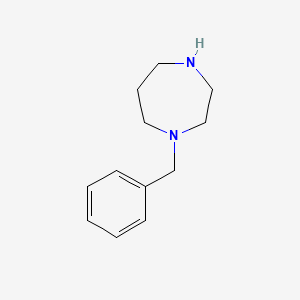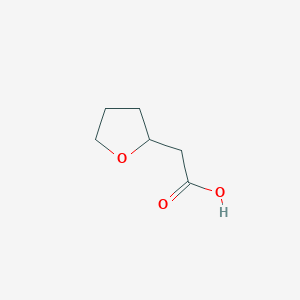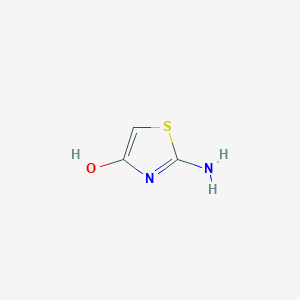
1-(4-methoxyphenyl)-1H-tetrazole
描述
1-(4-methoxyphenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom The presence of the methoxy group at the para position of the phenyl ring imparts unique chemical properties to this compound
作用机制
Target of Action
1-(4-Methoxyphenyl)tetrazole, also known as 1-(4-Methoxy-phenyl)-1H-tetrazole or 1-(4-methoxyphenyl)-1H-tetrazole, is a compound that has been studied for its potential biological activity Tetrazole derivatives have been found to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that tetrazole derivatives can inhibit certain enzymes . For instance, some tetrazole derivatives have been found to inhibit the fungal enzyme cytochrome P450 . This inhibition can lead to changes in the biological system, such as the disruption of fungal growth.
Biochemical Pathways
Given the potential inhibitory action on enzymes like cytochrome p450, it can be inferred that the compound may affect pathways involving these enzymes .
Pharmacokinetics
A study on similar tetrazole derivatives suggested that replacing the amide bond with a tetrazole ring leads to an increase in efficiency and bioavailability after oral administration .
Result of Action
Tetrazole derivatives have been found to exhibit various pharmacological activities, such as antifungal effects . Therefore, it can be inferred that 1-(4-Methoxyphenyl)tetrazole may have similar effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
生化分析
Biochemical Properties
1-(4-Methoxy-phenyl)-1H-tetrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as lipoxygenases . The nature of these interactions often involves the binding of 1-(4-Methoxy-phenyl)-1H-tetrazole to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
The effects of 1-(4-Methoxy-phenyl)-1H-tetrazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1-(4-Methoxy-phenyl)-1H-tetrazole can affect the expression of genes involved in inflammatory responses, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . Additionally, it has been found to alter cellular metabolism by impacting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1-(4-Methoxy-phenyl)-1H-tetrazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, molecular docking studies have demonstrated that 1-(4-Methoxy-phenyl)-1H-tetrazole can bind to the active site of enzymes, thereby inhibiting their catalytic activity . This binding interaction can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Methoxy-phenyl)-1H-tetrazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to 1-(4-Methoxy-phenyl)-1H-tetrazole can lead to changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 1-(4-Methoxy-phenyl)-1H-tetrazole vary with different dosages in animal models. Studies have indicated that low doses of the compound can have beneficial effects, such as reducing inflammation and oxidative stress . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(4-Methoxy-phenyl)-1H-tetrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in the metabolism of lipids and carbohydrates . These interactions can lead to changes in the levels of key metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-(4-Methoxy-phenyl)-1H-tetrazole within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in certain tissues, influencing its localization and activity. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of the compound.
Subcellular Localization
The subcellular localization of 1-(4-Methoxy-phenyl)-1H-tetrazole plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, such as mitochondria and lysosomes . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of 1-(4-Methoxy-phenyl)-1H-tetrazole can significantly impact its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-methoxyphenyl)-1H-tetrazole can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired tetrazole compound.
Another method involves the cyclization of 4-methoxyphenyl isocyanate with hydrazoic acid. This reaction requires careful control of temperature and pressure to ensure the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.
化学反应分析
Types of Reactions
1-(4-methoxyphenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or tetrazole ring.
科学研究应用
1-(4-methoxyphenyl)-1H-tetrazole has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
相似化合物的比较
1-(4-methoxyphenyl)-1H-tetrazole can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound contains a thione group instead of the tetrazole ring, which imparts different chemical properties and reactivity.
1-(2-Methoxyphenyl)-1H-tetrazole: The position of the methoxy group on the phenyl ring affects the compound’s electronic properties and reactivity.
4-Methoxyamphetamine: Although structurally different, this compound also contains a methoxy group on the phenyl ring and exhibits unique pharmacological properties.
The uniqueness of this compound lies in its specific combination of the methoxy group and tetrazole ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(4-methoxyphenyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-13-8-4-2-7(3-5-8)12-6-9-10-11-12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOWTKRICIGKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296828 | |
| Record name | 1-(4-Methoxy-phenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21788-28-3 | |
| Record name | NSC111899 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxy-phenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is 1-(4-Methoxy-phenyl)-1H-tetrazole, and where has it been found?
A1: 1-(4-Methoxy-phenyl)-1H-tetrazole is an organic compound identified in the methanol extracts of Pleiospermium alatum leaves [] and Oxystelma esculentum []. The exact role and bioactivity of this compound in these plants are yet to be fully elucidated.
Q2: Which analytical techniques were used to identify 1-(4-Methoxy-phenyl)-1H-tetrazole in plant extracts?
A2: Researchers employed Gas Chromatography-Mass Spectrometry (GC-MS) to identify 1-(4-Methoxy-phenyl)-1H-tetrazole within the complex plant matrix [, ]. This technique separates the different compounds present in the extract and then identifies them based on their mass-to-charge ratio, comparing the obtained spectra with established databases like NIST.
Q3: What other compounds were found alongside 1-(4-Methoxy-phenyl)-1H-tetrazole in the studied plant extracts?
A3: GC-MS analysis revealed a variety of compounds in the extracts. Notably, 5-Thio-D-glucose, (E)-10-Heptadecen-8-ynoic acid methyl ester, and Z-11-Hexadecenoic acid were identified in Pleiospermium alatum leaf extracts []. In Oxystelma esculentum, 1-(2-Ethyl-(1,3)dithian-2-yl)-3-methyl-butan-1-ol was found alongside 1-(4-Methoxy-phenyl)-1H-tetrazole []. The co-occurrence of these compounds could suggest potential synergistic effects or shared biosynthetic pathways, warranting further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


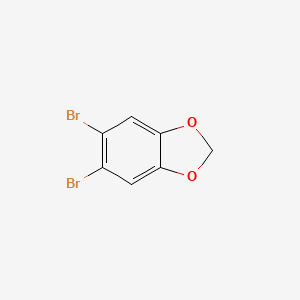
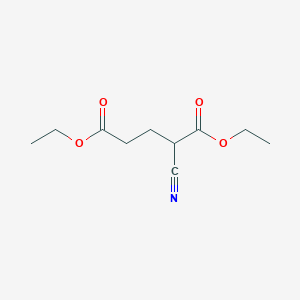
![2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1296141.png)
